![molecular formula C14H11BrN2 B1339342 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-93-6](/img/structure/B1339342.png)

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine

説明

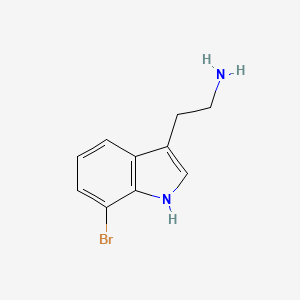

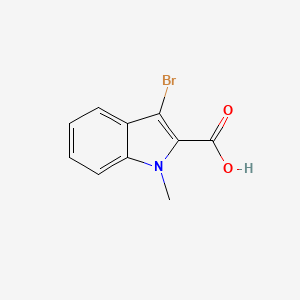

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a heterocyclic compound that has been studied for its potential in cancer therapy, specifically as an inhibitor of the fibroblast growth factor receptor (FGFR) .

Synthesis Analysis

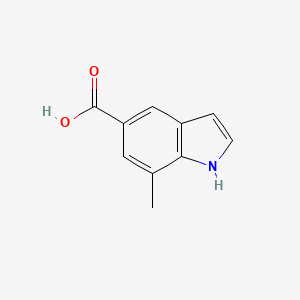

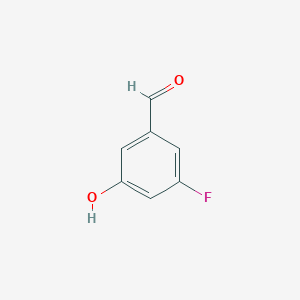

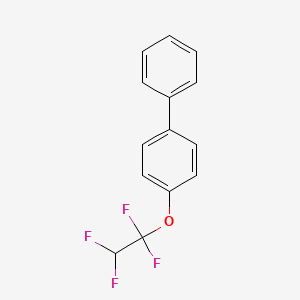

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45-60% yield .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and can be analyzed using various techniques . Unfortunately, specific details about the molecular structure of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine are not available in the sources I found.科学的研究の応用

Kinase Inhibitors

Azaindole derivatives, including 1-benzyl-3-bromo-7-azaindole, have been extensively used as kinase inhibitors. They contribute significantly to drug discovery and innovation, particularly in the design of therapeutic agents targeting various diseases .

Biochemical and Biophysical Properties

These compounds possess interesting biochemical and biophysical properties that make them suitable for a variety of therapeutic applications. Researchers have been exploring novel synthetic methods for azaindole core units due to their potential in treating different diseases .

Therapeutic Agents

The azaindole scaffold has recently yielded several therapeutic agents for a variety of diseases, indicating its versatility and importance in medicinal chemistry .

作用機序

Target of Action

1-Benzyl-3-bromo-7-azaindole, also known as 1-Benzyl-3-bromo-pyrrolo[2,3-b]pyridine or 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, is a compound that has been used in the design of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They function by adding phosphate groups to other proteins, which can activate or deactivate these proteins, thus influencing various cellular processes.

Mode of Action

It is known that azaindole derivatives, such as this compound, can interact with kinases and inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth, division, and survival.

将来の方向性

特性

IUPAC Name |

1-benzyl-3-bromopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGECCZZIAJKFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572938 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

281192-93-6 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。